Formaldehyde cresol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

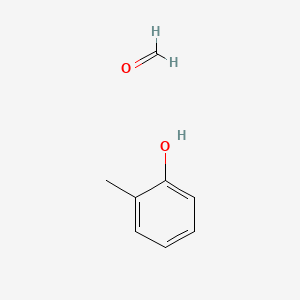

Formaldehyde cresol is a compound formed by the reaction of formaldehyde with cresol. Cresol is a methylphenol with three isomers: ortho-cresol, meta-cresol, and para-cresol . . The combination of these two compounds results in a versatile material used in various industrial applications.

Métodos De Preparación

Formaldehyde cresol can be synthesized through the reaction of cresol with formaldehyde under specific conditions. The reaction typically involves an alkaline or acidic catalyst to facilitate the condensation process. For instance, m-cresol formaldehyde resin can be synthesized by reacting m-cresol with formaldehyde in the presence of an alkaline catalyst . Another method involves the preparation of o-cresol-furfural-formaldehyde resin using an alkaline catalyst and modifying it with n-butanol or 2-ethylhexanol .

Análisis De Reacciones Químicas

Formaldehyde cresol undergoes various chemical reactions, including:

Condensation Reactions: The primary reaction is the condensation of cresol with formaldehyde to form novolac or resole resins.

Polymerization: Formaldehyde can polymerize with cresol to form linear or network polymers depending on the reaction conditions.

Substitution Reactions: Cresol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include formaldehyde, cresol, and various catalysts such as sodium hydroxide, potassium hydroxide, and p-toluenesulfonic acid . The major products formed from these reactions are novolac and resole resins, which have applications in various industries .

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Endodontics

Formaldehyde cresol is primarily utilized in dentistry, especially in endodontics (root canal treatment). It is often used as an intracanal medicament due to its antimicrobial properties. The combination of formaldehyde and cresol enhances the germicidal efficacy while also promoting tissue fixation.

- Case Study : A study comparing the cytotoxicity of formocresol with other agents found that formaldehyde was the major component responsible for cytotoxic effects on human pulp fibroblasts, significantly more toxic than cresol alone .

1.2 Pulpotomy Agents

In pediatric dentistry, formocresol is frequently employed as a pulpotomy agent for primary teeth. Clinical success rates are reported to be high, although concerns regarding potential adverse effects such as allergic reactions and local tissue necrosis have been documented .

Industrial Applications

2.1 Production of Resins

this compound is integral in the synthesis of phenolic resins. These resins are widely used in adhesives, coatings, and plastics due to their excellent thermal stability and mechanical properties.

- Data Table: Applications of this compound in Resin Production

| Application Type | Description |

|---|---|

| Adhesives | Used in wood bonding and construction materials |

| Coatings | Provides protective finishes for various surfaces |

| Plastics | Enhances durability and heat resistance |

2.2 Antiseptics and Disinfectants

Cresols are known for their antiseptic properties, making this compound a valuable component in disinfectants. It is employed in cleaning products and as a preservative in various applications.

- Case Study : A review highlighted the use of cresols in formulations for disinfectants due to their bactericidal properties .

Chemical Manufacturing

3.1 Intermediate for Synthesis

this compound serves as an intermediate in the production of various chemicals including pesticides, dyes, and pharmaceuticals. Its role as a chemical building block makes it essential in synthetic organic chemistry.

- Data Table: Chemical Products Derived from this compound

| Chemical Product | Use |

|---|---|

| Pesticides | Herbicides such as MCPA and MCPP |

| Dyes | Colorants for textiles |

| Pharmaceuticals | Active ingredients in medicinal formulations |

Environmental Considerations

While this compound has beneficial applications, there are environmental concerns associated with its use. The toxicity of formaldehyde raises questions about its long-term effects on human health and ecosystems.

Mecanismo De Acción

The mechanism of action of formaldehyde cresol involves the formation of covalent bonds between the formaldehyde and cresol molecules. This reaction results in the formation of a polymer network that provides the material with its unique properties. In bactericidal applications, cresol damages bacterial cell membranes, leading to cell death . In polymerization reactions, formaldehyde acts as a cross-linking agent, creating a three-dimensional network structure .

Comparación Con Compuestos Similares

Formaldehyde cresol can be compared to other similar compounds such as phenol-formaldehyde resins and resorcinol-formaldehyde resins. While phenol-formaldehyde resins are widely used in the production of adhesives and coatings, this compound resins offer better thermal stability and chemical resistance . Resorcinol-formaldehyde resins are known for their high strength and durability but are more toxic compared to cresol-formaldehyde resins .

Similar compounds include:

- Phenol-formaldehyde resins

- Resorcinol-formaldehyde resins

- Furfural-formaldehyde resins

This compound stands out due to its lower toxicity and better environmental profile compared to resorcinol-formaldehyde resins .

Propiedades

Número CAS |

25053-96-7 |

|---|---|

Fórmula molecular |

C8H10O2 |

Peso molecular |

138.16 g/mol |

Nombre IUPAC |

formaldehyde;2-methylphenol |

InChI |

InChI=1S/C7H8O.CH2O/c1-6-4-2-3-5-7(6)8;1-2/h2-5,8H,1H3;1H2 |

Clave InChI |

VOOLKNUJNPZAHE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1O.C=O |

SMILES canónico |

CC1=CC=CC=C1O.C=O |

Key on ui other cas no. |

9016-83-5 25053-96-7 |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

tricresolformalin |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.